4-(1H-1,2,3-Triazol-1-YL)piperidine
Overview
Description
The compound of interest, 4-(1H-1,2,3-Triazol-1-yl)piperidine, is a structural motif that appears in various chemical entities with potential biological activities. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically relevant structures. Piperidine, a six-membered nitrogen-containing ring, is a common structural feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties.
Synthesis Analysis
The synthesis of related compounds, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, has been reported through a robust three-step process that includes nucleophilic aromatic substitution, hydrogenation, and iodination, which has been scaled up to multi-kilogram quantities . Similarly, the synthesis of 3- and 4-(1H-azol-1-yl)piperidines, which are closely related to the compound of interest, has been achieved by arylation of azoles with bromopyridines followed by reduction of the pyridine ring . These methods could potentially be adapted for the synthesis of 4-(1H-1,2,3-Triazol-1-yl)piperidine.
Molecular Structure Analysis
The molecular structure of compounds containing the piperidine ring has been studied using various spectroscopic methods and theoretical calculations. For instance, the molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds were analyzed using DFT calculations, indicating the higher stability of the hydrazone tautomers . These studies provide insights into the electronic and steric factors that could influence the reactivity and binding interactions of 4-(1H-1,2,3-Triazol-1-yl)piperidine derivatives.
Chemical Reactions Analysis
The triazole and piperidine rings are versatile functional groups that can participate in various chemical reactions. For example, triazole derivatives have been synthesized and found to exhibit strong antimicrobial activity, indicating that the triazole moiety can be a crucial pharmacophore in drug design . The reactivity of the triazole ring towards nucleophilic substitution or click chemistry can be exploited to introduce additional functional groups or to conjugate the compound to other molecular entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1H-1,2,3-Triazol-1-yl)piperidine derivatives would likely be influenced by the presence of the triazole and piperidine rings. These properties include solubility, melting point, boiling point, and stability, which are essential for the pharmacokinetic profile of a drug. The antimicrobial activity of related compounds suggests that the triazole ring can enhance the lipophilicity and membrane permeability, which are important factors for the bioavailability of the compounds .
Scientific Research Applications
Drug Discovery and Biological Activity
Triazole derivatives, including 4-(1H-1,2,3-Triazol-1-yl)piperidine, have been explored for their potential in drug discovery due to their broad range of biological activities. Triazoles are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of novel compounds with significant therapeutic potential (Ferreira et al., 2013). Additionally, piperazine derivatives have been identified as crucial scaffolds in the design of drugs targeting Mycobacterium tuberculosis, showing activity against both drug-susceptible and drug-resistant strains (Girase et al., 2020).
Synthetic Chemistry
In synthetic chemistry, 4-(1H-1,2,3-Triazol-1-yl)piperidine and its analogues have been utilized as key intermediates in the construction of complex molecules. The Cu-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the click reaction, is a pivotal method for synthesizing 1,2,3-triazole derivatives. This reaction is celebrated for its efficiency, selectivity, and the eco-friendly nature of its procedures, enabling the synthesis of triazoles under mild conditions with high yields (de Souza et al., 2019).
Material Science and Engineering
Triazole and piperidine derivatives have found applications in material science, particularly in the development of proton-conducting membranes for fuel cells. Polymers based on 1,2,4-triazole, for example, have shown promise due to their high thermal stability, mechanical strength, and excellent ionic conductivity under anhydrous conditions at elevated temperatures. These properties make triazole-based polymers suitable for use in high-temperature proton exchange membrane fuel cells (PEMFCs) (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
1,2,3-Triazole derivatives are also recognized for their effectiveness as corrosion inhibitors for metals and alloys. Their application in corrosion inhibition is attributed to their ability to form stable complexes with metal surfaces, thus providing protection against corrosion in aggressive media. The 1,4-disubstituted 1,2,3-triazole derivatives, in particular, have demonstrated good efficiency in protecting various metals in acidic environments (Hrimla et al., 2021).
Future Directions
The future directions for research on “4-(1H-1,2,3-Triazol-1-YL)piperidine” could involve further exploration of its potential antiviral and anticancer properties . Additionally, the compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
4-(triazol-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYXVILDUZLWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-Triazol-1-YL)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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